Huperzine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Huperzine A is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in China for centuries for the treatment of swelling, fever, and blood disorders . Recently, it has demonstrated neuroprotective effects in clinical trials in China .

Synthesis Analysis

Huperzine A has been semi-synthesized from a range of metal-catalyzed transformations based on a C(2)-halogenated variant of HupA . In silico-guided screening was performed to search for potential active compounds .Molecular Structure Analysis

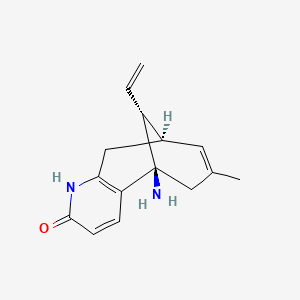

The molecular structure of Huperzine A is C15H18N2O . More detailed information about its structure might be available in the Certificate of Analysis (COA) provided by the supplier .Physical And Chemical Properties Analysis

The molecular weight of Huperzine A is 242.32 g/mol . Its formula is C15H18N2O . More specific physical and chemical properties might be available in the COA provided by the supplier .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment : Huperzine A has shown beneficial effects in improving cognitive function, daily living activity, and global clinical assessment in patients with Alzheimer's disease. However, these findings should be interpreted cautiously due to the methodological quality of the trials (Yang et al., 2013).

Neuroprotective Properties : It has demonstrated memory enhancement in animal and clinical trials, and significant neuroprotective effects, such as protection against organophosphate intoxication and reduction of glutamate-induced cell death (Zangara, 2003).

Inhibition of Acetylcholinesterase : Huperzine A is a potent reversible inhibitor of acetylcholinesterase, which is key for improving cognitive function in Alzheimer's patients by enhancing central cholinergic tone. It also exhibits neuroprotective properties in vitro (Kozikowski et al., 1996).

Mitochondria-Dependent Neuroprotection : Huperzine A has been found to improve neuronal survival by inhibiting the mitochondria–caspase pathway, thereby attenuating apoptosis in rat cortical neurons (Zhou & Tang, 2002).

Efficacy in Mild to Moderate Alzheimer Disease : A clinical trial on huperzine A showed no significant cognitive effect at a dose of 200 μg BID in patients with mild to moderate Alzheimer disease. However, a higher dose of 400 μg BID demonstrated improvement in cognitive function at 11 weeks (Rafii et al., 2011).

Amyloid-β Accumulation and Mitochondrial Function : Huperzine A was observed to decrease amyloid-β accumulation and improve mitochondrial function, which are critical factors in Alzheimer's disease (Yang et al., 2012).

Neuroprotection and Antiepileptic Properties : Huperzine A has shown properties of neuroprotection and antiepileptic effects in preclinical research, acting mainly via nicotinic receptors and producing an anti-inflammatory response (Damar et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGRHSRWTILCID-FIXISWKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147416-32-8 |

Source

|

| Record name | hupC protein, Bacteria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.